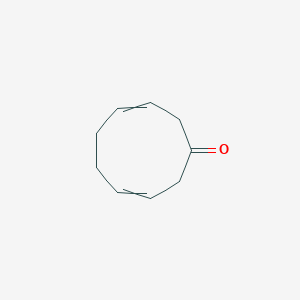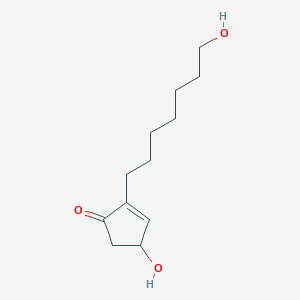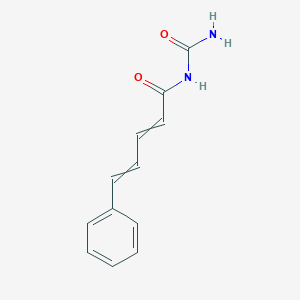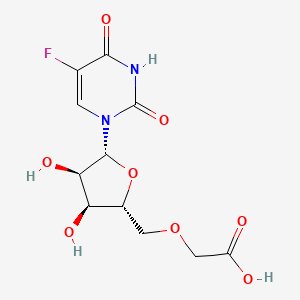
5'-O-(Carboxymethyl)-5-fluorouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(Carboxymethyl)-5-fluorouridine is a modified nucleoside derivative of 5-fluorouridine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The modification involves the addition of a carboxymethyl group to the 5’ position of the ribose sugar, which can influence the compound’s biochemical properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Carboxymethyl)-5-fluorouridine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluorouridine.
Protection of Hydroxyl Groups: The hydroxyl groups of the ribose sugar are protected using suitable protecting groups.
Carboxymethylation: The protected 5-fluorouridine is then reacted with a carboxymethylating agent, such as chloroacetic acid, under basic conditions to introduce the carboxymethyl group at the 5’ position.
Deprotection: The protecting groups are removed to yield the final product, 5’-O-(Carboxymethyl)-5-fluorouridine.
Industrial Production Methods
Industrial production methods for 5’-O-(Carboxymethyl)-5-fluorouridine would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like crystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
5’-O-(Carboxymethyl)-5-fluorouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
5’-O-(Carboxymethyl)-5-fluorouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5’-O-(Carboxymethyl)-5-fluorouridine involves its incorporation into RNA or DNA, where it can disrupt normal nucleic acid function. The carboxymethyl group may enhance its binding affinity to certain enzymes or receptors, thereby increasing its efficacy. The molecular targets and pathways involved include inhibition of thymidylate synthase and incorporation into RNA, leading to faulty protein synthesis.
類似化合物との比較
Similar Compounds
5-Fluorouridine: The parent compound, which lacks the carboxymethyl group.
5-Fluorouracil: A widely used anticancer drug with a similar mechanism of action.
5’-O-(Carboxymethyl)uridine: A similar compound without the fluorine atom.
Uniqueness
5’-O-(Carboxymethyl)-5-fluorouridine is unique due to the presence of both the fluorine atom and the carboxymethyl group. This combination can enhance its biochemical properties, such as increased stability and binding affinity, making it a promising candidate for further research and development in medicinal chemistry.
特性
CAS番号 |
64657-06-3 |
|---|---|
分子式 |
C11H13FN2O8 |
分子量 |
320.23 g/mol |
IUPAC名 |
2-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C11H13FN2O8/c12-4-1-14(11(20)13-9(4)19)10-8(18)7(17)5(22-10)2-21-3-6(15)16/h1,5,7-8,10,17-18H,2-3H2,(H,15,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1 |
InChIキー |
JCRIWGXQGFKHPJ-VPCXQMTMSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)O)O)O)F |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COCC(=O)O)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


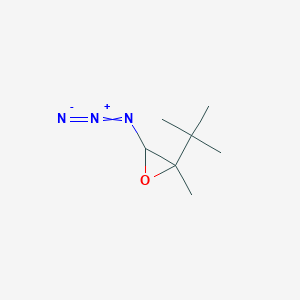
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)

![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)

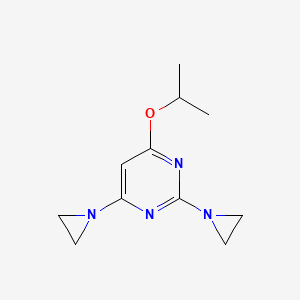
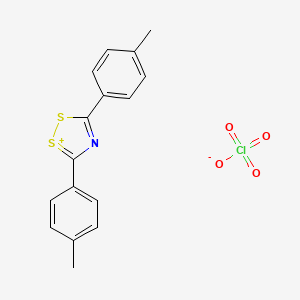
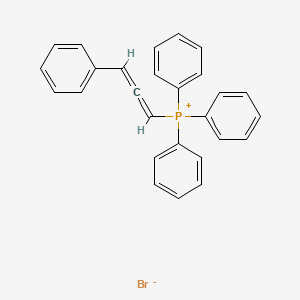
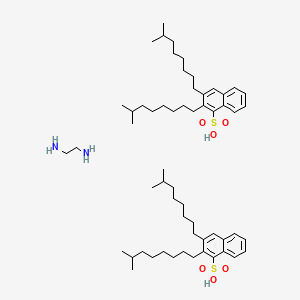
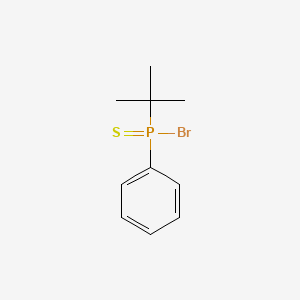
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
